tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
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Overview
Description
tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate: is a heterocyclic compound that features a pyrido[3,4-b][1,4]oxazine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl ester and bromine substituent makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate typically involves the following steps:
Formation of the Pyrido[3,4-b][1,4]oxazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate dihydroxy compound under acidic conditions.
Esterification: The tert-butyl ester group can be introduced via esterification of the carboxylic acid precursor using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for bromination and esterification steps can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Reduction Reactions: The oxazine ring can be reduced under hydrogenation conditions to yield the corresponding tetrahydro derivative.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas can be employed for the reduction of the oxazine ring.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted derivatives.
Reduction Products: The major product is the tetrahydro derivative of the oxazine ring.
Oxidation Products: Products can include carboxylic acids, ketones, or other oxidized derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate serves as a valuable intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. The oxazine ring system is known for its biological activity, and modifications of this compound could lead to new therapeutic agents.
Industry
In the chemical industry, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a useful intermediate in industrial processes.
Mechanism of Action
The biological activity of tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism of action would depend on the specific modifications made to the compound and the biological context in which it is used. Generally, the oxazine ring can interact with biological macromolecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
- tert-Butyl 7-bromo-3,8-dimethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group
Properties
CAS No. |
1350738-76-9 |
---|---|
Molecular Formula |
C12H15BrN2O3 |
Molecular Weight |
315.2 |
Purity |
95 |
Origin of Product |
United States |
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